Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the sulfonyl and phenyl groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the ester group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyrimidine ring
Biological Activity
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically characterized as a Biginelli compound. This class is renowned for its diverse biological activities, including but not limited to antibacterial, antiviral, and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N2O6S, with a molecular weight of approximately 468.56 g/mol. The presence of the (3,4-dimethylbenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is crucial for its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C24H28N2O6S |
Molecular Weight | 468.56 g/mol |
Functional Groups | Sulfonyl, carboxylate |
Class | Dihydropyrimidine (Biginelli compound) |
Antibacterial and Antiviral Properties
Research indicates that compounds in the dihydropyrimidine class exhibit significant antibacterial and antiviral activities. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains and viruses by interfering with their metabolic pathways or by directly damaging their cellular structures.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors that regulate various physiological processes. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors involved in cell signaling pathways that lead to apoptosis or cell cycle arrest.
Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Study 2: Anticancer Efficacy
In another investigation focused on its anticancer activity, this compound was tested against various cancer cell lines including breast cancer and leukemia cells. The results indicated a dose-dependent increase in apoptotic cells when treated with this compound.
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-4-29-21(25)19-18(13-30(27,28)17-11-10-14(2)15(3)12-17)23-22(26)24-20(19)16-8-6-5-7-9-16/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
LEPYKVADZAXJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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